6-(1H-benzimidazol-2-ylsulfanyl)-N,N'-bis(4-chloro-3-methylphenyl)-1,3,5-triazine-2,4-diamine
Description
6-(1H-1,3-Benzodiazol-2-ylsulfanyl)-N2,N4-bis(4-chloro-3-methylphenyl)-1,3,5-triazine-2,4-diamine is a complex organic compound that features a triazine core substituted with benzodiazole and chloromethylphenyl groups
Properties
Molecular Formula |
C24H19Cl2N7S |
|---|---|
Molecular Weight |
508.4 g/mol |
IUPAC Name |
6-(1H-benzimidazol-2-ylsulfanyl)-2-N,4-N-bis(4-chloro-3-methylphenyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C24H19Cl2N7S/c1-13-11-15(7-9-17(13)25)27-21-31-22(28-16-8-10-18(26)14(2)12-16)33-24(32-21)34-23-29-19-5-3-4-6-20(19)30-23/h3-12H,1-2H3,(H,29,30)(H2,27,28,31,32,33) |
InChI Key |
IDJSQFGUSSVAAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)NC2=NC(=NC(=N2)SC3=NC4=CC=CC=C4N3)NC5=CC(=C(C=C5)Cl)C)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1H-1,3-benzodiazol-2-ylsulfanyl)-N2,N4-bis(4-chloro-3-methylphenyl)-1,3,5-triazine-2,4-diamine typically involves multiple steps:
Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Substitution Reactions:
Sulfur Incorporation: The sulfanyl group is introduced through thiolation reactions, which may require specific catalysts and conditions to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazine core or the benzodiazole moiety, potentially altering the electronic properties of the compound.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols, and alkoxides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced triazine derivatives, modified benzodiazole structures.
Substitution: Functionalized triazine derivatives with diverse substituents.
Scientific Research Applications
Medicinal Chemistry: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Materials Science: Used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Research: Studied for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The compound exerts its effects through multiple mechanisms:
DNA Interaction: It can intercalate into DNA, disrupting replication and transcription processes.
Enzyme Inhibition: It may inhibit specific enzymes involved in cell signaling and metabolism.
Receptor Binding: It can bind to certain receptors, modulating their activity and affecting cellular responses.
Comparison with Similar Compounds
Similar Compounds
6-(1H-1,3-Benzodiazol-2-ylsulfanyl)-N2,N4-bis(4-chlorophenyl)-1,3,5-triazine-2,4-diamine: Similar structure but lacks the methyl groups on the phenyl rings.
6-(1H-1,3-Benzodiazol-2-ylsulfanyl)-N2,N4-bis(4-methylphenyl)-1,3,5-triazine-2,4-diamine: Similar structure but lacks the chlorine atoms on the phenyl rings.
Uniqueness
The presence of both chlorine and methyl groups on the phenyl rings in 6-(1H-1,3-benzodiazol-2-ylsulfanyl)-N2,N4-bis(4-chloro-3-methylphenyl)-1,3,5-triazine-2,4-diamine provides unique electronic and steric properties, potentially enhancing its biological activity and material properties compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
